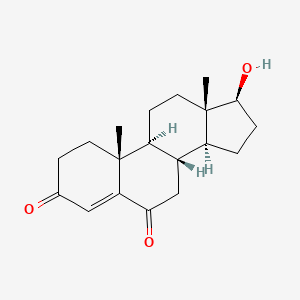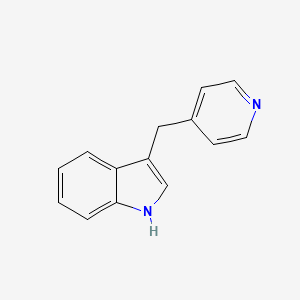
3-Pyridin-4-ylmethyl-1H-indole
Descripción general
Descripción
3-Pyridin-4-ylmethyl-1H-indole, also known as PIM-1, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases. It is a member of the indole family of compounds and has a molecular weight of 297.33 g/mol.
Aplicaciones Científicas De Investigación
Catalytic Applications
- Singh et al. (2017) synthesized derivatives of 3-Pyridin-4-ylmethyl-1H-indole and explored their use as catalysts in various chemical reactions, such as the Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating their potential as efficient catalysts in organic synthesis processes (Singh et al., 2017).
Optoelectronic and Charge Transfer Properties
- Irfan et al. (2019) investigated the optoelectronic and charge transfer properties of compounds containing 3-Pyridin-4-ylmethyl-1H-indole, highlighting their potential use in organic semiconductor devices due to their favorable properties like hole reorganization energies and transfer integrals (Irfan et al., 2019).
Synthesis of Pyridine Derivatives
- Gürdere et al. (2015) and Zhao et al. (2009) described methods for synthesizing various pyridine derivatives using 3-Pyridin-4-ylmethyl-1H-indole, which are important in pharmaceuticals and natural products, showcasing their importance in the preparation of biologically active compounds (Gürdere et al., 2015) (Zhao et al., 2009).
Crystal Structure Analysis
- Vimala et al. (2015) and Ezhilarasi et al. (2016) conducted crystal structure analyses of compounds involving 3-Pyridin-4-ylmethyl-1H-indole, contributing to the understanding of their molecular structure and potential applications in material science (Vimala et al., 2015) (Ezhilarasi et al., 2016).
Medicinal Chemistry Applications
- Cole et al. (2005) and Abdel-Magid (2017) explored the use of 3-Pyridin-4-ylmethyl-1H-indole derivatives in medicinal chemistry, particularly as ligands for receptors and inhibitors for certain enzymes, showing their significance in the development of therapeutic agents (Cole et al., 2005) (Abdel-Magid, 2017).
Corrosion Inhibition
- Verma et al. (2016) investigated the use of 3-Pyridin-4-ylmethyl-1H-indole derivatives as corrosion inhibitors, showing their effectiveness in protecting metals from corrosion, especially in industrial applications (Verma et al., 2016).
Propiedades
IUPAC Name |
3-(pyridin-4-ylmethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-4-14-13(3-1)12(10-16-14)9-11-5-7-15-8-6-11/h1-8,10,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSLZLOJFONXCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573774 | |
| Record name | 3-[(Pyridin-4-yl)methyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-4-ylmethyl-1H-indole | |
CAS RN |
5275-07-0 | |
| Record name | 3-[(Pyridin-4-yl)methyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



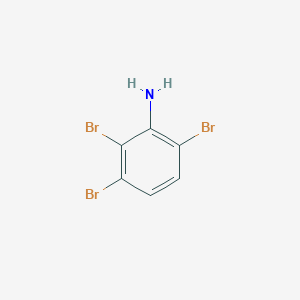


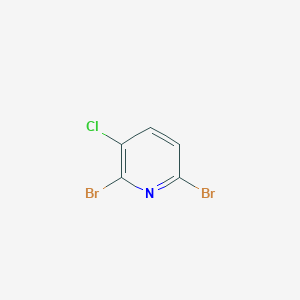
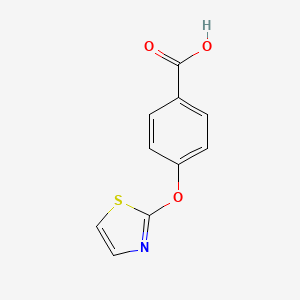
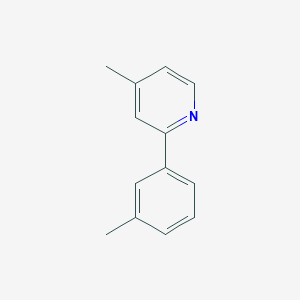
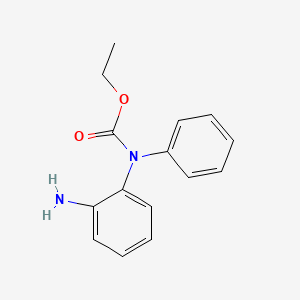
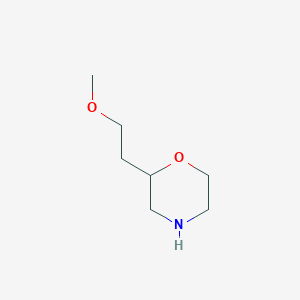
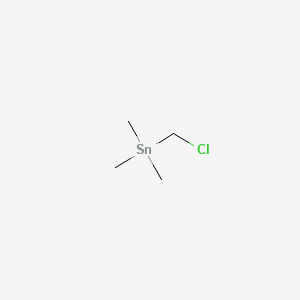
![1-Azabicyclo[2.2.1]heptane](/img/structure/B1610859.png)

